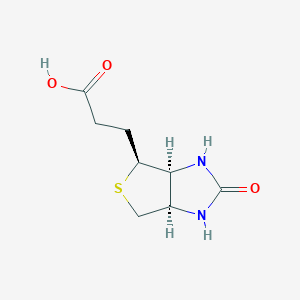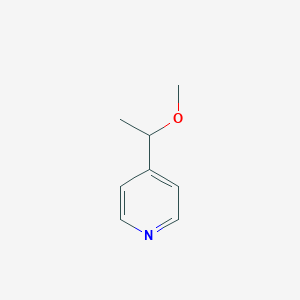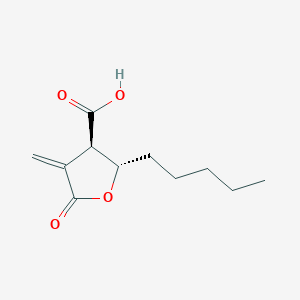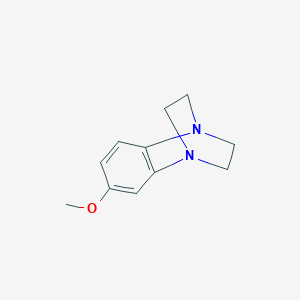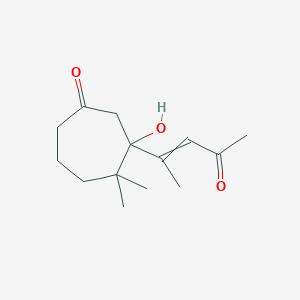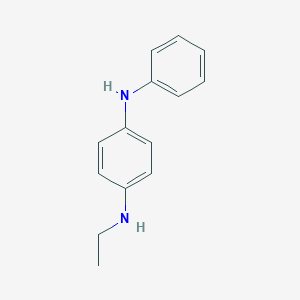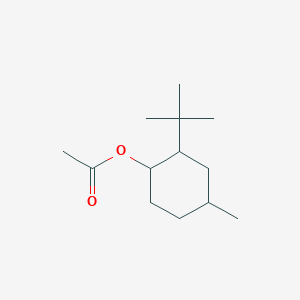![molecular formula C13H9ClN2OS B046342 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 123772-37-2](/img/structure/B46342.png)
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde, also known as CPITC, is a synthetic compound that has gained attention in scientific research due to its potential as a cancer chemopreventive agent. CPITC belongs to the class of heterocyclic compounds and has a molecular weight of 301.78 g/mol.
Wirkmechanismus
The mechanism of action of 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) that are involved in tumor growth and invasion. 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde also induces the expression of tumor suppressor genes such as p53, which plays a crucial role in regulating cell growth and preventing tumor formation.
Biochemische Und Physiologische Effekte
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been found to have minimal toxicity and has been shown to be well-tolerated in animal studies. It has been found to have a favorable pharmacokinetic profile, with good absorption and distribution in the body. 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has also been found to have anti-inflammatory effects, which may be beneficial in the prevention of chronic diseases such as arthritis and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments is its low toxicity and good pharmacokinetic profile. It can be easily synthesized in the laboratory and has been found to be stable under various conditions. However, one limitation of using 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde. One area of interest is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential as a chemopreventive agent against other types of cancers such as colon and pancreatic cancer. Further studies are also needed to elucidate its mechanisms of action and to identify potential biomarkers for its efficacy.
Synthesemethoden
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2-methylimidazole and thioacetamide. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been studied extensively for its potential as a chemopreventive agent against various types of cancers such as breast, prostate, and lung cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has also been found to have anti-inflammatory and antioxidant properties.
Eigenschaften
CAS-Nummer |
123772-37-2 |
|---|---|
Produktname |
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde |
Molekularformel |
C13H9ClN2OS |
Molekulargewicht |
276.74 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H9ClN2OS/c1-8-6-16-11(7-17)12(15-13(16)18-8)9-2-4-10(14)5-3-9/h2-7H,1H3 |
InChI-Schlüssel |
CKEKNWYPPSGWTG-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=C(N=C2S1)C3=CC=C(C=C3)Cl)C=O |
Kanonische SMILES |
CC1=CN2C(=C(N=C2S1)C3=CC=C(C=C3)Cl)C=O |
Synonyme |
6-(4-CHLOROPHENYL)-2-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



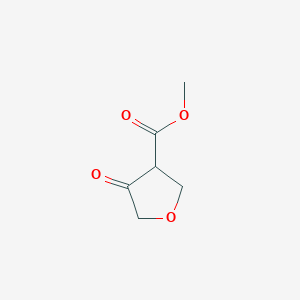
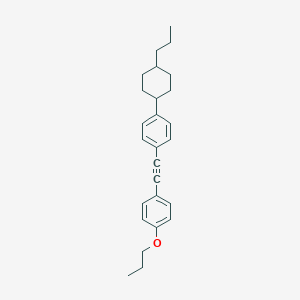
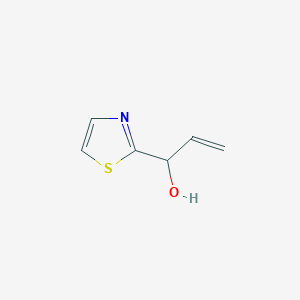
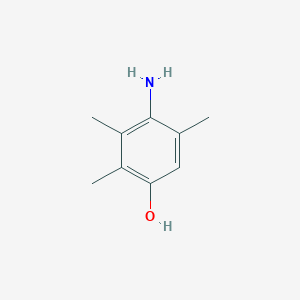
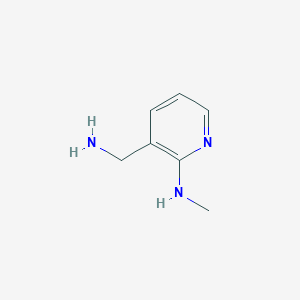
![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)
